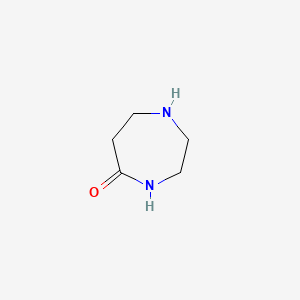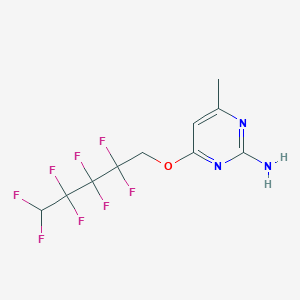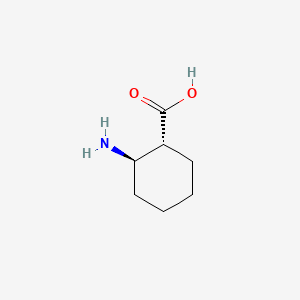
1,4-Diazepan-5-one
Vue d'ensemble
Description
1,4-Diazepan-5-one, also known as this compound, is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Docking Studies : 1,4-Diazepan-5-one derivatives demonstrate significant therapeutic applications, including antimicrobial, anti-HIV, and anticancer activities. Research on 1,4-diazepine derivatives, such as t-3, t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1) and its nitroso derivative (DIAZ2), reveals that these compounds exhibit different molecular conformations and can form dimers through N-H…O hydrogen bonds. These structures can potentially inhibit target proteins and serve as drug molecules (Velusamy et al., 2015).
Microwave-Assisted Synthesis : A novel and efficient microwave-assisted synthesis method for 1,4-diazepan-5-ones has been developed. This method allows for the rapid production of 7-substituted-1,4-diazepin-5-ones in good yields. Catalytic reduction processes can further convert these compounds into 1,4-diazepanes (Wlodarczyk et al., 2007).
Medicinal Chemistry and Drug Synthesis
Palladium-Catalyzed Asymmetric Alkylation : The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones yields gem-disubstituted diazepanone heterocycles. These compounds, useful in medicinal chemistry, can be synthesized with high yields and enantioselectivity. An example application is in the synthesis of an analogue of the anti-insomnia drug suvorexant (Sercel et al., 2019).
DPP-4 Inhibitors for Diabetes Treatment : N-acyl-1,4-diazepan-2-one derivatives have been optimized as potent and selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds show promise for the treatment of type 2 diabetes, demonstrating significant oral bioavailability and efficacy (Liang et al., 2007).
T-Type Calcium Channel Blockers : 1,4-diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers. These compounds, like 4s, exhibit selective blocking activity and pharmacokinetic characteristics suitable for investigating T-type calcium channel-related diseases (Gu et al., 2010).
Mécanisme D'action
Target of Action
The primary targets of 1,4-Diazepan-5-one are believed to be specific enzymes, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) . These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of neurotransmitters, while AChE is responsible for terminating synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
This compound interacts with its targets, MAO and AChE, resulting in their inhibition . This inhibition of enzyme activity can lead to an increase in the levels of certain neurotransmitters in the brain, potentially altering neural signaling and leading to various biochemical effects.
Biochemical Pathways
The inhibition of MAO and AChE by this compound affects the biochemical pathways involving these enzymes. The inhibition of MAO can lead to increased levels of neurotransmitters such as norepinephrine, serotonin, and dopamine. Similarly, the inhibition of AChE can result in increased levels of acetylcholine. These changes can have downstream effects on neural signaling and synaptic transmission .
Pharmacokinetics
It is known that the compound is a cyclic ketone featuring a five-membered ring structure . It possesses a colorless and odorless nature, and it exhibits slight solubility in water . More research is needed to fully elucidate the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on MAO and AChE. By inhibiting these enzymes, this compound can alter the levels of certain neurotransmitters in the brain, potentially affecting neural signaling and synaptic transmission . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1,4-Diazepan-5-one plays a significant role in various biochemical reactions. It has been studied for its potential as a catalyst in synthesizing compounds such as β-lactams, β-amino acids, and β-keto esters . Additionally, this compound exhibits inhibitory effects on enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions suggest that this compound can modulate enzyme activity, leading to diverse biochemical effects.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting enzymes such as monoamine oxidase and acetylcholinesterase, this compound can alter neurotransmitter levels, impacting neuronal function and communication . These effects highlight the compound’s potential in modulating cellular activities and its relevance in neurochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes, leading to their inhibition. For instance, the compound binds to the active sites of monoamine oxidase and acetylcholinesterase, preventing their normal enzymatic activity . This inhibition results in altered levels of neurotransmitters, which can have various downstream effects on cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, this compound can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity.
Propriétés
IUPAC Name |
1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPLBCQXWDBQFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371954 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34376-54-0 | |
| Record name | 1,4-diazepan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazepan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1224530.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)

![[4-Chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1224536.png)
![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)
![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)

![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![N-butyl-N-methyl-2-benzo[cd]indolamine](/img/structure/B1224543.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)

![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)

![1-(3,4-Dichlorophenyl)sulfonyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)thio]-4-nitrophenyl]piperazine](/img/structure/B1224552.png)
